6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that exhibits potential biological activity, making it a subject of interest in medicinal chemistry. This compound is classified as a benzoxazole derivative, which is known for its diverse applications in pharmaceuticals and organic synthesis.
The compound is synthesized through multi-step organic reactions involving various precursors. It belongs to the class of azetidine-containing compounds, which are recognized for their therapeutic properties, particularly in the development of drugs targeting central nervous system disorders and other medical conditions.
The synthesis of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves several key steps:
The final step involves coupling these components under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions to yield the target compound.
The molecular formula for 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is , with a molecular weight of approximately 284.4 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C15H16ClN4O |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole |
| InChI | InChI=1S/C15H16ClN4O/c1-11(17)12(18)9-15(19)20(13-10(11)2)14(12)16/h2-9,18H,10H2,1H3 |
| Canonical SMILES | ClC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4 |
6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The physical properties of this compound include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Chemical properties include reactivity towards oxidation and reduction agents as well as susceptibility to nucleophilic attack due to the presence of the chloro group .
6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several applications in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7